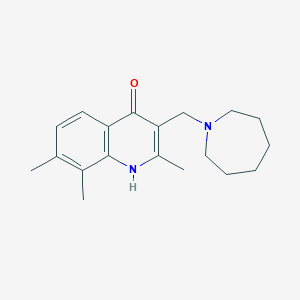![molecular formula C17H24N4O2S B5504323 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the mentioned molecule typically involves heterocyclization reactions. For instance, one related compound was synthesized through a reaction involving isothiocyanate and formic hydrazide, characterized by X-ray crystallography, NMR, IR, and UV spectroscopy (Yeo, Azizan, & Tiekink, 2019). Similar synthetic routes could be explored for the target compound, involving key intermediates and catalytic conditions tailored to introduce the specific functional groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various supramolecular interactions. For example, a structurally related triazole compound demonstrated interactions like thioamide-N–H⋯S(thione) hydrogen bonds, C=S⋯π(triazolyl), and C-Cl⋯π(triazolyl) interactions, contributing to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019). Such analyses are pivotal for understanding the conformational stability and reactivity of the compound.
Chemical Reactions and Properties
1,2,4-Triazole derivatives are known for their versatility in chemical reactions. They can undergo nucleophilic substitution, electrophilic substitution, and cycloaddition reactions, among others. The functional groups attached to the triazole ring significantly influence the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of triazole derivatives can vary widely depending on the substituents attached to the triazole core. For example, the crystalline structure and phase transitions of polymorphic forms of a related triazole compound were analyzed, highlighting the impact of molecular conformation on physical properties (Fedyanin et al., 2021).
Applications De Recherche Scientifique
Reaction Mechanisms and Derivative Synthesis
Investigations into the reactions of 3-(Dimethylamino)-2H-azirines with 1,3-Benzoxazole-2(3H)-thione have contributed to understanding the reaction mechanisms leading to the formation of triazole derivatives. Such studies have revealed the formation of various thiourea derivatives and proposed mechanisms involving zwitterionic intermediates, providing insight into the synthetic pathways that could be utilized for developing novel triazole-based compounds (Ametamey & Heimgartner, 1990).
Development of Neurokinin-1 Receptor Antagonists
Triazole derivatives have shown promise as neurokinin-1 (NK1) receptor antagonists, with one study detailing the synthesis of an orally active, water-soluble NK1 receptor antagonist suitable for clinical administration. This compound demonstrated high affinity and efficacy in pre-clinical tests, highlighting the therapeutic potential of triazole derivatives in treating conditions such as emesis and depression (Harrison et al., 2001).
Structural and Molecular Docking Investigations
Recent research has focused on the structural, spectral, and electronic properties of triazole derivatives, providing comprehensive analyses through experimental and theoretical methods. Such studies have not only elucidated the physical and chemical characteristics of these compounds but also evaluated their biological activities, including antioxidant and antimicrobial properties. Additionally, molecular docking studies have explored the interactions of triazole derivatives with biological targets, offering insights into their mechanism of action and potential therapeutic applications (Alaşalvar et al., 2021).
Anti-inflammatory and Analgesic Activities
A novel series of triazole-thione derivatives has been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, developed through aminomethylation processes, have shown promising results in pharmacological screenings, indicating their potential as therapeutic agents for treating inflammation and pain (Nithinchandra et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-13-4-5-15(10-14(13)2)23-11-16-18-21(17(24)19(16)3)12-20-6-8-22-9-7-20/h4-5,10H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUDRKNXPMDVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)



![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)
![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5504272.png)
![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)